2-[(2,2,2-Trifluoroethyl)amino]acetonitrile
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Overview
Description
2-[(2,2,2-Trifluoroethyl)amino]acetonitrile is an organic compound characterized by the presence of a trifluoroethyl group attached to an amino group, which is further bonded to an acetonitrile moiety. This compound is known for its unique chemical properties, making it valuable in various fields such as organic synthesis, medicinal chemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile typically involves the reaction of 2,2,2-trifluoroethylamine with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions include nitrile oxides, primary amines, and substituted trifluoroethyl derivatives .
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)amino]acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties such as solubility and lipophilicity. These properties influence the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
- 2,2,2-Trifluoroethylamine
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
2-[(2,2,2-Trifluoroethyl)amino]acetonitrile is unique due to its trifluoroethyl group, which imparts distinctive chemical properties such as increased stability and altered biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2/c5-4(6,7)3-9-2-1-8/h9H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWDLHURJMOZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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